

Use of malononitrile in the synthesis of CS gas (2-chlorobenzalmalononitrile)

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Compound of Interest

Compound Name: Malononitrile

Cat. No.: B047326

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The Knoevenagel Condensation: A General Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like **malononitrile**) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.^{[1][2]} The reaction is typically catalyzed by a weak base, such as an amine like piperidine, or their salts.^[2] The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant.^{[2][3]}

The overall transformation results in the formation of a new carbon-carbon double bond, typically yielding an α,β -unsaturated product.^{[1][4]}

Reaction Mechanism

The mechanism of the Knoevenagel condensation proceeds in several key steps:

- **Deprotonation:** A weak base removes a proton from the α -carbon of the active methylene compound (e.g., **malononitrile**), creating a resonance-stabilized carbanion (enolate). **Malononitrile** is particularly reactive due to the strong electron-withdrawing nature of its two nitrile groups, making its methylene protons relatively acidic ($pK_a \approx 11$).^[3]
- **Nucleophilic Attack:** The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step forms a

tetrahedral intermediate, a β -hydroxy carbonyl compound (an aldol-type adduct).[1]

- Dehydration: The intermediate alcohol is then protonated, and a molecule of water is eliminated (dehydration) to form a stable, conjugated carbon-carbon double bond. This final step is often spontaneous or driven by heat, and the removal of water helps to drive the reaction equilibrium toward the product.[4]

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References

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